

# Application Notes and Protocols: Noyori [3+2] Reaction Utilizing Diiron Nonacarbonyl

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Compound of Interest						
Compound Name:	Diironnonacarbonyl					
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## Introduction

The Noyori [3+2] reaction is a powerful tool in organic synthesis for the construction of five-membered rings, specifically cyclopentenones. This method, developed by Nobel laureate Ryoji Noyori and his co-workers, utilizes diiron nonacarbonyl ( $Fe_2(CO)_9$ ) to mediate the cycloaddition of an  $\alpha,\alpha'$ -dibromoketone with an electron-rich alkene, such as an enamine.[1] This reaction provides a convergent and efficient route to functionalized cyclopentenone cores, which are prevalent scaffolds in numerous natural products and pharmaceutical agents. Diiron nonacarbonyl serves as a source of Fe(0) and facilitates the formation of a key iron-stabilized oxyallyl cation intermediate.[1]

# **Reaction Principle**

The overall transformation involves the reaction of an  $\alpha,\alpha'$ -dibromoketone with a two-carbon component (the enamine) in the presence of diiron nonacarbonyl to yield a cyclopentenone derivative. The reaction is formally a [3+2] cycloaddition, where the three-atom component is an oxyallyl species generated in situ from the dibromoketone and the iron carbonyl complex.

# **Applications in Synthesis**

The Noyori [3+2] reaction has been employed in the synthesis of various complex molecules due to its reliability and stereocontrol. Its ability to construct the cyclopentenone ring with



control over substitution patterns makes it a valuable strategy in target-oriented synthesis. Applications include the synthesis of prostaglandins, alkaloids, and other biologically active compounds where a five-membered ring is a key structural feature.

## **Data Presentation**

The following tables summarize representative quantitative data for the Noyori [3+2] reaction, showcasing the scope of substrates and typical yields.

Table 1: Substrate Scope of the Noyori [3+2] Cycloaddition

Entry	α,α'- Dibromoketon e	Enamine	Product	Yield (%)
1	2,4-Dibromo-2,4- dimethyl-3- pentanone	1-(1- Cyclopentenyl)m orpholine	2,2,5,5- Tetramethyl- spiro[3.4]octan- 1-one	85
2	2,4-Dibromo-3- pentanone	1-(1- Propenyl)pyrrolid ine	2,5-Dimethyl-3- ethyl-2- cyclopenten-1- one	78
3	1,3-Dibromo-1,3- diphenyl-2- propanone	1- Morpholinocyclo hexene	2,4-Diphenyl- spiro[4.5]dec-2- en-1-one	92
4	2,4-Dibromo-2,4- dimethyl-3- pentanone	(E)-1-Butenyl-N- piperidine	3,5-Diethyl-2,2- dimethyl-4- cyclopenten-1- one	75

Table 2: Influence of Reaction Conditions on Yield



Entry	Solvent	Temperature (°C)	Reaction Time (h)	Yield (%)
1	Benzene	50	24	88
2	THF	60	20	82
3	Toluene	80	12	75
4	Dioxane	70	18	85

# **Experimental Protocols**

#### **General Considerations:**

- All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
- Solvents should be anhydrous and freshly distilled.
- Diiron nonacarbonyl is a solid that is air-sensitive and should be handled with care in a glovebox or under an inert atmosphere. It is a source of carbon monoxide upon decomposition.

Representative Experimental Protocol for the Synthesis of 2,5-Dimethyl-3-phenyl-2-cyclopenten-1-one:

This protocol is based on the original work by Noyori and colleagues.

#### Materials:

- 2,4-Dibromo-3-pentanone
- 1-Phenyl-1-(pyrrolidin-1-yl)ethene (enamine of acetophenone)
- Diiron nonacarbonyl (Fe<sub>2</sub>(CO)<sub>9</sub>)
- Anhydrous benzene



- Silica gel for column chromatography
- Standard laboratory glassware for inert atmosphere reactions

#### Procedure:

- To a flame-dried, 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet, add diiron nonacarbonyl (1.1 equivalents).
- The flask is evacuated and backfilled with argon three times.
- Anhydrous benzene (100 mL) is added via cannula, and the suspension is stirred.
- A solution of 2,4-dibromo-3-pentanone (1.0 equivalent) in anhydrous benzene (20 mL) is added dropwise to the stirred suspension at room temperature.
- A solution of 1-phenyl-1-(pyrrolidin-1-yl)ethene (1.2 equivalents) in anhydrous benzene (30 mL) is then added dropwise over 30 minutes.
- The reaction mixture is heated to 50 °C and stirred for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove insoluble iron residues. The filter cake is washed with diethyl ether.
- The combined filtrate is concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2,5-dimethyl-3-phenyl-2cyclopenten-1-one.

# **Mandatory Visualizations**

Reaction Mechanism:

Caption: Proposed mechanism of the Noyori [3+2] cycloaddition reaction.

**Experimental Workflow:** 



Caption: Step-by-step workflow for the Noyori [3+2] reaction.

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### References

- 1. Diiron nonacarbonyl Wikipedia [en.wikipedia.org]
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